molecular formula C10H6BrF3N2S B14024532 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine

Katalognummer: B14024532
Molekulargewicht: 323.13 g/mol
InChI-Schlüssel: BHFFIQXCIBNPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at position 5 with a 4-bromo-2-(trifluoromethyl)phenyl group. The bromine and trifluoromethyl substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioisosteric resemblance to natural heterocycles like pyrimidines .

Eigenschaften

Molekularformel

C10H6BrF3N2S

Molekulargewicht

323.13 g/mol

IUPAC-Name

5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI-Schlüssel

BHFFIQXCIBNPAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=C(S2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine generally follows a cyclocondensation approach involving:

  • Preparation of a suitably substituted α-bromo ketone intermediate bearing the 4-bromo-2-(trifluoromethyl)phenyl moiety.
  • Reaction of this α-bromo ketone with thiourea or substituted thioamides to form the thiazole ring via cyclocondensation.

This strategy is well-documented for the synthesis of 2-aminothiazole derivatives bearing various aromatic substituents.

Stepwise Preparation Method

Synthesis of 2-Bromo-1-(4-bromo-2-(trifluoromethyl)phenyl)ethanone

  • Starting Material: 4-bromo-2-(trifluoromethyl)benzaldehyde or related benzonitrile derivatives.
  • Key Transformations:
    • Conversion of benzonitrile to benzamide via hydrolysis.
    • Formation of Weinreb amide by reaction with N,O-dimethylhydroxylamine under nitrogen atmosphere.
    • Reaction of the Weinreb amide with a Grignard reagent to yield the corresponding ketone.
    • Bromination of the ketone with bromine (Br2) in chloroform (CHCl3) to afford the α-bromo ketone intermediate.

Reaction Conditions: Typically carried out in ethanol or chloroform, under reflux or room temperature as appropriate, with monitoring by thin layer chromatography (TLC).

Cyclocondensation with Thiourea

  • The α-bromo ketone intermediate is reacted with thiourea or substituted thioamides in ethanol.
  • The reaction mixture is refluxed for approximately 30 minutes.
  • Upon completion, the mixture is cooled, poured into ice-cold water, and extracted with ethyl acetate.
  • The organic layer is washed, dried over magnesium sulfate (MgSO4), and evaporated under reduced pressure.
  • The crude product is purified by recrystallization from ethanol to yield the 2-aminothiazole derivative.

This cyclization step forms the thiazole ring by nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by ring closure and elimination of HBr.

Reaction Scheme Summary

Step Reagents/Conditions Product Yield (%) Notes
1. Hydrolysis of benzonitrile to benzoic acid Acid mixture, reflux Benzoic acid - Starting material preparation
2. Conversion to acid chloride Thionyl chloride (SOCl2) Acid chloride - Reactive intermediate
3. Formation of Weinreb amide N,O-dimethylhydroxylamine, triethylamine, N2 atmosphere, 50°C, 30 min Weinreb amide - Monitored by TLC
4. Reaction with Grignard reagent Grignard reagent (0.8 mol), ammonium chloride, room temp Ketone intermediate - Key intermediate
5. Bromination Br2 in CHCl3 α-Bromo ketone - Precursor for cyclization
6. Cyclocondensation with thiourea Thiourea, ethanol, reflux 30 min 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine 60-70% typical Purified by recrystallization

Analytical and Spectroscopic Data

  • Melting Point: Approximately 230-240 °C (varies with substituents).
  • [^1H NMR](pplx://action/followup): Aromatic protons appear as multiplets in the δ 7.3–8.2 ppm range; the amino group shows a singlet or broad signal around δ 2.9–3.0 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with the calculated molecular weight (e.g., m/z ~ 320–350 depending on exact substitution).
  • Purity: Confirmed by thin layer chromatography and recrystallization.

These data confirm the successful formation of the thiazol-2-amine ring system with the desired substituted phenyl group.

Alternative and Related Synthetic Approaches

  • Transition-Metal-Free Methods: Recent advances describe efficient, transition-metal-free synthesis of related N-phenyl-4-(trifluoromethyl)thiazol-2-amines using phenylthioureas and α-haloketones under mild conditions with good substrate tolerance and selectivity.
  • One-Pot Procedures: Some protocols enable the one-pot synthesis of 2-aminothiazoles by direct reaction of α-haloketones with substituted thioamides, simplifying purification and improving yields.
  • Use of Substituted Thioamides: Variation of the thioamide component allows for the introduction of diverse functionalities on the thiazole nitrogen, expanding the chemical space for biological activity exploration.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Stepwise synthesis via Weinreb amide and bromination Benzonitrile derivatives SOCl2, N,O-dimethylhydroxylamine, Grignard reagent, Br2, thiourea Reflux in ethanol, room temp for Grignard High purity, well-characterized intermediates
Transition-metal-free direct cyclocondensation α-Haloketones, phenylthioureas Base or no catalyst Mild conditions, selective Environmentally friendly, scalable
One-pot reaction of α-haloketones and thioamides α-Haloketones, thioamides Ethanol, reflux Simplified procedure Efficient, good yields

Research Discoveries and Practical Notes

  • The presence of the trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, important for biological activity.
  • Bromination at the 4-position of the phenyl ring allows further functionalization or tuning of electronic properties.
  • Reaction monitoring by TLC and purification by recrystallization or column chromatography are critical for obtaining high-purity products.
  • Yields typically range from 60% to 70%, depending on the substituents and reaction conditions.
  • The synthetic route is adaptable to various substituted phenyl rings, enabling the generation of compound libraries for SAR (structure-activity relationship) studies.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the para position of the phenyl ring undergoes substitution reactions due to electron-withdrawing effects from the trifluoromethyl group.

Reaction TypeConditionsProductKey Features
Amination NH₃/EtOH, 80°C, 12 hrs5-(4-Amino-2-(trifluoromethyl)phenyl)thiazol-2-amineRegioselective substitution at bromine site
Alkoxylation NaOCH₃/DMF, 100°C, 8 hrs5-(4-Methoxy-2-(trifluoromethyl)phenyl)thiazol-2-amineRequires catalytic CuI for improved yields

Mechanistic Insight :
The trifluoromethyl group activates the aromatic ring toward NAS by polarizing the C–Br bond. Reaction rates depend on the nucleophile’s strength and solvent polarity.

Acylation of the Primary Amine Group

The 2-amine group participates in nucleophilic acylations under mild conditions:

Acylating AgentConditionsProductYield
Acetyl chloridePyridine, RT, 2 hrsN-Acetyl derivative89%
Benzoyl chlorideDCM, 0°C → RT, 4 hrsN-Benzoyl derivative78%

Key Observation :
Steric hindrance from the trifluoromethylphenyl group slows reaction kinetics compared to simpler thiazole amines .

Suzuki Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for biaryl synthesis:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O5-(4-Phenyl-2-(trifluoromethyl)phenyl)thiazol-2-amine92%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, THF5-(4-Pyridyl-2-(trifluoromethyl)phenyl)thiazol-2-amine85%

Optimization Notes :

  • Catalyst loading: 2–5 mol% Pd

  • Temperature: 80–100°C

  • Ligands improve selectivity for mono-coupling .

Cyclocondensation Reactions

The amine group facilitates heterocycle formation:

ReactantConditionsProductApplication
Ethyl 2-cyanoacetateHCl/EtOH, refluxThiazolo[5,4-d]pyrimidine derivativeAnticancer lead compound
2,4-PentanedioneAcOH, 120°CFused thiazole-pyran hybridAntimicrobial screening

Structural Confirmation :
Products characterized via ¹H/¹³C NMR and HRMS, with X-ray crystallography resolving regiochemistry .

Bromination and Halogen Exchange

The bromine atom can be replaced via halogen exchange:

ReactionConditionsProductSelectivity
Finkelstein Reaction NaI, acetone, reflux5-(4-Iodo-2-(trifluoromethyl)phenyl)thiazol-2-amine>95% conversion
Electrophilic Chlorination Cl₂, FeCl₃, DCM5-(4-Bromo-2-(trifluoromethyl)-5-chlorophenyl)thiazol-2-aminePara-chlorination favored

Challenges :
Competing debromination observed under strong acidic/basic conditions.

Reaction Comparison Table

Reaction TypeRate (Relative)Functional Group ToleranceScalability
NASModerateSensitive to steric bulkHigh (gram-scale)
Suzuki CouplingFastBroad (aryl/heteroaryl)Industrial
AcylationVery FastLimited by amine nucleophilicityLab-scale

This compound’s reactivity profile makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials. Recent advances in C–H functionalization may further expand its synthetic utility .

Wissenschaftliche Forschungsanwendungen

While specific applications of "5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine" are not detailed in the provided search results, the information available allows for an overview of how related compounds are used and synthesized, which can provide context for potential applications of this specific compound.

Properties and Basic Information
5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound with the IUPAC name 5-(4-bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine . It has a molecular formula of C10H6BrF3N2S and a molecular weight of 323.14 . The compound has a purity of 97% and is sold as a solid .

Potential Research Applications Based on Analogous Compounds

  • Anti-cancer Activity:
    • 2-Aminothiazoles, which share a similar core structure, have demonstrated anticancer activity . For example, some synthesized 2-aminothiazole derivatives have shown good anti-proliferative effects on human K563 leukemia cells .
    • Specific compounds with a thiazolyl Schiff base have displayed activity against hepatocellular carcinoma .
  • Antimicrobial Activity:
    • Certain 2-aminothiazole compounds exhibit antibacterial activity against Mycobacterium tuberculosis . One compound, 41 , showed good activity against M. tuberculosis with a selectivity index of 26 .
  • Anti-inflammatory and Analgesic Agents:
    • Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and studied as potential anti-inflammatory and analgesic agents . These compounds were docked into target proteins (COX-2 and 5-LOX) to investigate their anti-inflammatory potential .
  • Antiviral Agents:
    • Complex thiazole derivatives have been identified as anti-norovirus agents . For instance, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) was identified as an anti-norovirus agent . SAR studies showed that di-halogenated analogs were more potent than mono-halogenated analogs .

Synthetic Pathways for 2-Aminothiazoles
The synthesis of 2-aminothiazoles can be achieved through various methods :

  • Treatment of compound 21 with N-bromosuccinimide to produce α-formyl-α-bromoacetate hemiacetals 22 .
  • Addition of thiourea to hemiacetals 22 to yield 2-amino-thiazole-5-carboxylic acid phenylamides 23 .
  • Reaction of 23 with chloroacetyl chloride in the presence of K2CO3 to form intermediates 24 , which then react with secondary amine compounds to produce final products 25 .

Biologische Aktivität

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a brominated phenyl group and a trifluoromethyl substituent, suggests diverse mechanisms of action against various biological targets.

  • IUPAC Name : 5-(4-bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine
  • Molecular Formula : C10H6BrF3N2S
  • Molecular Weight : 323.14 g/mol
  • Purity : 97% .

Research indicates that thiazole derivatives, including 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine, exhibit several biological activities:

  • Antimicrobial Activity :
    • Thiazole compounds have demonstrated significant antimicrobial effects against a range of pathogens, including bacteria and fungi. For instance, studies show that derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
    • The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances the compound's reactivity and interaction with microbial targets .
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, it has shown promising results in inhibiting cell proliferation with IC50 values in the low micromolar range .
    • Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell survival, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine:

StudyCompoundActivityCell LineIC50 (µM)
p2AnticancerMCF75.0
5aAntimicrobialE. coli0.49
5bAnticancerHT292.01
  • Antimicrobial Efficacy :
    • A study demonstrated that specific thiazole derivatives exhibited MIC values significantly lower than standard treatments, highlighting their potential as effective antimicrobial agents .
  • Cytotoxicity Against Cancer Cells :
    • In another investigation, the compound's structural variations were correlated with enhanced cytotoxicity against different cancer types, emphasizing the importance of substituent positioning on the thiazole ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in halogenation or functional groups on the phenyl ring (Table 1).

Table 1: Structural Analogs with Substituent Variations
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities References
5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine 4-Br, 2-CF₃ C₁₀H₇BrF₃N₂S 321.14 High lipophilicity, potential kinase inhibition -
5-(4-Bromo-2-methylphenyl)thiazol-2-amine 4-Br, 2-CH₃ C₁₀H₉BrN₂S 269.16 Reduced steric hindrance, moderate fungicidal activity
5-(4-Chloro-2-fluorophenyl)thiazol-2-amine 4-Cl, 2-F C₉H₅ClFN₂S 242.67 Enhanced electronegativity, antibacterial activity
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Br, 2-NO₂ (thiadiazole) C₈H₅BrN₄O₂S 317.12 Strong hydrogen bonding, insecticidal activity

Key Observations :

  • Electron-Withdrawing Groups (CF₃, NO₂): The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl analogs . The nitro group in the thiadiazole derivative increases reactivity but reduces solubility .

Heterocycle Variants

Replacing the thiazole core with thiadiazole or oxadiazole alters electronic properties and bioactivity (Table 2).

Table 2: Heterocycle Variants
Compound Name Heterocycle Molecular Formula Molecular Weight Key Activities References
5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine Thiazole C₁₀H₇BrF₃N₂S 321.14 Anticancer, antimicrobial -
5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole C₉H₈BrN₃S 270.15 Fungicidal, insecticidal
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Oxadiazole C₁₃H₈BrN₃OS 342.19 Antitubercular, anti-inflammatory

Key Observations :

  • Thiadiazoles : Exhibit stronger hydrogen bonding (e.g., N–H⋯N interactions) compared to thiazoles, improving crystal packing stability .
  • Oxadiazoles : The oxygen atom in oxadiazole increases polarity, enhancing solubility but reducing membrane permeability .

Comparison with Analogs :

  • Thiadiazoles require thiosemicarbazide and nitrobenzoic acid for cyclization .
  • Oxadiazoles are synthesized via hydrazide intermediates and phosphorus oxychloride (POCl₃) .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine, and how is purity validated?

  • Methodological Answer : A common approach involves cyclocondensation of substituted phenylthioamides with α-haloketones. For example, refluxing 4-bromo-2-(trifluoromethyl)phenylthioamide with α-bromoacetone in chloroform, followed by ammonia-mediated cyclization, yields the thiazole core . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMSO/water) ensures purity. Confirm purity using HPLC (>95% by area normalization) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl), thiazole NH2 (δ 5.8–6.2 ppm), and CF3 group (19F NMR: δ −60 to −65 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 351.0 (C10H6BrF3N2S+) and fragmentation patterns (e.g., loss of Br or CF3 groups) .
  • FT-IR : Detect N-H stretches (3300–3400 cm⁻¹) and C=S/C-N vibrations (1250–1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, inoculate with 1×10⁵ CFU/mL, and assess MIC (minimum inhibitory concentration) after 18–24 hours at 37°C . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and compute HOMO-LUMO gaps, highlighting electron-deficient regions (e.g., bromophenyl moiety) prone to nucleophilic substitution .
  • Simulate electrostatic potential maps to identify hydrogen-bonding sites (NH2, thiazole N) for target interactions .
  • Validate computational models by correlating dipole moments with experimental solubility (logP: ~3.2 via shake-flask method) .

Q. What crystallographic strategies resolve conformational dynamics and intermolecular interactions?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (acetone/ethanol, 4°C). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze dihedral angles between thiazole and phenyl rings (e.g., ~36° tilt in analogous compounds) to assess planarity .
  • Identify non-covalent interactions (C-H···π, π-π stacking) using Mercury software. For example, π-π distances of 3.75 Å stabilize crystal packing in related thiazoles .

Q. How do structural modifications (e.g., CF3 substitution) influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logD (octanol/water, pH 7.4) to quantify CF3’s contribution to membrane permeability. CF3 increases logD by ~0.5 units compared to non-fluorinated analogs .
  • Metabolic Stability : Incubate with liver microsomes (human, 1 mg/mL) and monitor parent compound depletion via LC-MS/MS. CF3 reduces CYP450-mediated oxidation, enhancing half-life (t1/2 > 60 min vs. <30 min for des-CF3 analogs) .
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4 hours) to quantify unbound fraction. CF3 increases binding (>95% bound) due to hydrophobic interactions .

Q. How can conflicting bioactivity data across structural analogs be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50 values (e.g., antitumor activity in MCF-7 cells: 2.8 µM vs. inactive analogs) to identify critical substituents (e.g., bromine enhances DNA intercalation) .
  • Assay Reproducibility : Replicate studies under standardized conditions (e.g., cell passage number, serum batch). For example, discrepancies in antimicrobial MICs may arise from inoculum size variations (±0.5 log CFU/mL) .
  • SAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., CF3, Br) with activity cliffs. A QSAR model (R² > 0.85) can prioritize derivatives for synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.